molecular formula C9H10N2O3 B3289562 2-[(4-Aminophenyl)carbamoyl]acetic acid CAS No. 859197-48-1

2-[(4-Aminophenyl)carbamoyl]acetic acid

Cat. No. B3289562
CAS RN: 859197-48-1
M. Wt: 194.19 g/mol
InChI Key: YVMQVUHWEPHUGM-UHFFFAOYSA-N
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Description

“2-[(4-Aminophenyl)carbamoyl]acetic acid” is a chemical compound with the CAS Number: 859197-48-1 . It has a molecular weight of 194.19 and its IUPAC name is 3-(4-aminoanilino)-3-oxopropanoic acid .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C9H10N2O3/c10-6-1-3-7 (4-2-6)11-8 (12)5-9 (13)14/h1-4H,5,10H2, (H,11,12) (H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 175-176 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Antimycobacterial Agents

A series of derivatives including 2-{4-[1-amino (thioxo) methyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid have been synthesized and studied for their in vitro activity against Mycobacterium tuberculosis. Among these compounds, one was found to be notably active against both standard and INH-resistant M. tuberculosis strains, demonstrating the potential of such compounds as antimycobacterial agents (Ali & Shaharyar, 2007).

Novel Cyclisation Pathways

Research into the cyclisation of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles has revealed unexpected products, highlighting the sensitivity of cyclisation outcomes to reaction conditions. This study not only expands the understanding of chemical reaction pathways but also opens up new possibilities for synthesizing bicyclic heterocycles from single starting materials (Smyth et al., 2007).

Antibacterial Evaluation

Research into novel chalcones and 1, 5-benzooxazepines derivatives has been conducted, starting from the synthesis of 2-(4-acetyl phenyl carbamoyl) benzoic acid, leading to compounds with evaluated antibacterial activities. This highlights the compound's role in developing new antibacterial agents (Al-Tufah, Al-badrany, & Jasim, 2021).

Cholinesterase Inhibitors

A library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides has been designed and synthesized, providing potential inhibitors for acetyl- and butyrylcholinesterase, which are crucial for Alzheimer's disease treatment. This research underlines the therapeutic potential of derivatives in neurodegenerative disease management (Kos et al., 2021).

Electrocatalytic Applications

Studies on derivatives like 2-[(4-methylbenzoyl) amino] phenyl acetic acid have shown promising results in enhancing electrochemical properties for supercapacitor applications. This research indicates the potential of such compounds in energy storage technologies, demonstrating the versatility of applications beyond pharmaceuticals (Kowsari et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

Future Directions

While specific future directions for “2-[(4-Aminophenyl)carbamoyl]acetic acid” are not available in the retrieved data, it’s worth noting that compounds with similar structures are being explored for their antimicrobial properties . This suggests potential future research directions in the field of medicinal chemistry.

properties

IUPAC Name

3-(4-aminoanilino)-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5,10H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMQVUHWEPHUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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